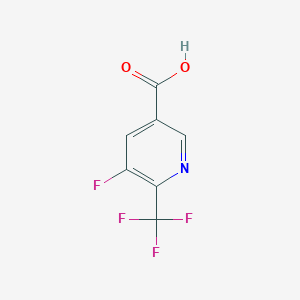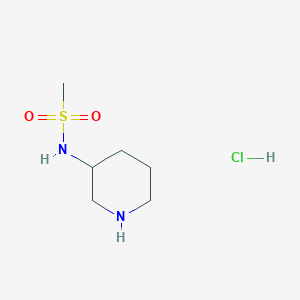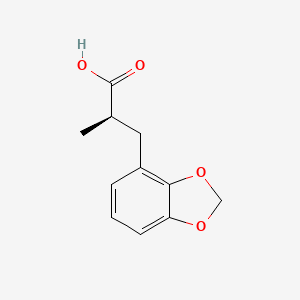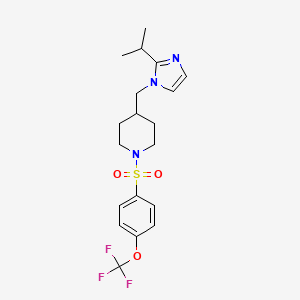
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound has a complexity of 886, with a rotatable bond count of 5. It has no hydrogen bond donors but has 6 hydrogen bond acceptors . The topological polar surface area is 143, and it has a heavy atom count of 29 .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 2.7, an exact mass of 450.03778520, and a monoisotopic mass of 450.03778520 .Mechanism of Action
The mechanism of action of N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as arthritis and cancer. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to explore the full range of biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its structure can be easily modified to improve its pharmacological properties. The compound is also stable under a wide range of conditions, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations, such as its low solubility in water, which can limit its bioavailability.
Future Directions
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has several potential future directions for research. One direction is to explore the compound's potential as a therapeutic agent for various diseases such as cancer, arthritis, and bacterial infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Further research is also needed to fully elucidate the mechanism of action of this compound and to explore its full range of biochemical and physiological effects.
Synthesis Methods
The synthesis of N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide involves the reaction of 2-aminothiophenol with methyl vinyl sulfone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzoyl chloride to yield the final compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been tested in vitro and in vivo for its efficacy against various diseases such as cancer, arthritis, and bacterial infections. The results of these studies have shown promising results, and further research is needed to explore the full potential of this compound.
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-3-15-26-21-14-13-20(31(2,28)29)16-22(21)30-24(26)25-23(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMPBSKPKJLHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2947335.png)

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)

